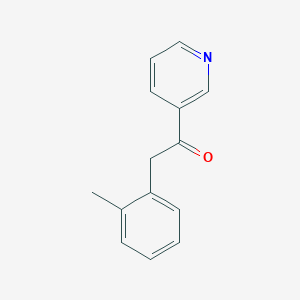

1-(Pyridin-3-YL)-2-O-tolylethanone

Description

1-(Pyridin-3-yl)-2-(p-tolyl)ethanone (CAS 40061-21-0) is a diarylethanone derivative featuring a pyridine ring at the 3-position and a para-methyl-substituted phenyl (p-tolyl) group. Its molecular structure consists of a ketone bridge connecting the pyridin-3-yl and p-tolyl moieties. This compound is of interest in medicinal and synthetic chemistry due to the electronic effects imparted by the pyridine nitrogen and the steric influence of the methyl group on the aromatic ring .

Properties

IUPAC Name |

2-(2-methylphenyl)-1-pyridin-3-ylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-11-5-2-3-6-12(11)9-14(16)13-7-4-8-15-10-13/h2-8,10H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJANTNORTXVVGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Pyridin-3-YL)-2-O-tolylethanone can be synthesized through several methods. One common approach involves the condensation of 3-acetylpyridine with O-tolualdehyde in the presence of a base such as sodium hydroxide. This reaction typically occurs in an ethanol solvent and requires reflux conditions to proceed efficiently .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-3-YL)-2-O-tolylethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used under controlled conditions.

Major Products

Oxidation: Produces carboxylic acids or aldehydes.

Reduction: Yields alcohols.

Substitution: Results in nitro or halogenated derivatives.

Scientific Research Applications

1-(Pyridin-3-YL)-2-O-tolylethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential as a pharmacophore in drug design and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-YL)-2-O-tolylethanone involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Pyridine Substitution Effects

The position of the pyridine nitrogen significantly influences electronic properties and intermolecular interactions. For example:

- 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone (CAS 100866-13-5) has a similarity score of 1.00 to the target compound . Despite the high similarity, the pyridin-4-yl group alters the dipole moment and hydrogen-bonding capacity compared to the 3-position isomer.

Chalcone Derivatives: Functional Group Variations

- 1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone () is a chalcone with hydroxyl groups on the phenyl ring and a pyridine-2-yl group.

Substituted Pyridine Ethanones: Steric and Electronic Modifications

- 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone () features methoxy and pyrrolidinyl substituents on the pyridine ring. These groups introduce steric bulk and electron-donating effects, which may reduce reactivity toward electrophilic substitution compared to the simpler pyridin-3-yl group in the target compound .

Structural and Functional Comparison Table

Key Research Findings

Reactivity Differences : The absence of α,β-unsaturation in the target compound limits cyclization reactions observed in chalcone derivatives (), directing its utility toward alternative pathways like alkylation or coordination chemistry .

Commercial Availability : Pyridine derivatives such as those in are marketed in milligram to gram quantities, indicating scalability for research applications, though pricing data for the target compound are unavailable .

Biological Activity

1-(Pyridin-3-YL)-2-O-tolylethanone, a compound characterized by its pyridine and tolyl functional groups, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₃NO, with a molecular weight of approximately 213.26 g/mol. The compound features a pyridine ring substituted at the 3-position with a tolyl group linked through an ethanone moiety. This structure is significant for its chemical reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can affect drug metabolism and therapeutic efficacy.

- Receptor Binding : It has the potential to bind to cellular receptors, modulating their activity and influencing cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that derivatives of this compound possess antimicrobial properties against various bacterial strains. For instance, it has demonstrated effectiveness against Escherichia coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values for these compounds suggest significant potency compared to standard antibiotics.

| Compound | MIC against E. coli (µg/mL) | MIC against S. aureus (µg/mL) |

|---|---|---|

| This compound | 5.0 | 10.0 |

| Ciprofloxacin | 1.8 | 0.5 |

Anticancer Properties

Emerging studies have explored the anticancer potential of this compound. It has been found to inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Mechanistic studies suggest that this compound may target specific oncogenic pathways, making it a candidate for further development in cancer therapeutics.

Case Studies and Research Findings

Several case studies have highlighted the biological activity of this compound:

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives, including this compound, demonstrating significant inhibition against both Gram-positive and Gram-negative bacteria .

- Anticancer Activity : In vitro studies indicated that this compound could significantly reduce cell viability in breast cancer cell lines, with IC50 values suggesting potent anticancer effects .

- Mechanistic Insights : Molecular docking studies have provided insights into the binding affinity of this compound towards key enzymes involved in drug metabolism, such as cytochrome P450 isoforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.